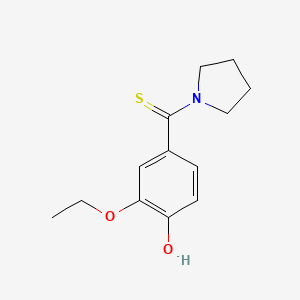

2-Ethoxy-4-(1-pyrrolidinylcarbothioyl)phenol

Description

2-Ethoxy-4-(1-pyrrolidinylcarbothioyl)phenol is a phenolic derivative characterized by an ethoxy group at the 2-position and a 1-pyrrolidinylcarbothioyl moiety at the 4-position of the benzene ring. The carbothioyl (-C(=S)-N-) group introduces a thiourea linkage, distinguishing it from conventional carbonyl or ether-substituted phenols. Key properties inferred from structural analogs include:

- Molecular formula: Likely C₁₃H₁₈N₂O₂S (based on substituent analysis).

- Molecular weight: ~278.36 g/mol.

- Solubility: Expected to be soluble in organic solvents (e.g., ethanol, chloroform) but poorly water-soluble, consistent with phenolic derivatives .

Properties

IUPAC Name |

(3-ethoxy-4-hydroxyphenyl)-pyrrolidin-1-ylmethanethione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2S/c1-2-16-12-9-10(5-6-11(12)15)13(17)14-7-3-4-8-14/h5-6,9,15H,2-4,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKGQMBWEVSVOJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=S)N2CCCC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47200749 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-(1-pyrrolidinylcarbothioyl)phenol typically involves the reaction of 2-ethoxyphenol with a pyrrolidinylcarbothioyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-(1-pyrrolidinylcarbothioyl)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The carbonyl group in the pyrrolidinylcarbothioyl moiety can be reduced to form alcohols.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenol derivatives.

Scientific Research Applications

2-Ethoxy-4-(1-pyrrolidinylcarbothioyl)phenol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-(1-pyrrolidinylcarbothioyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-Ethoxy-4-(1-pyrrolidinylcarbothioyl)phenol with phenolic analogs:

Key Observations :

- Substituent Impact: The thiourea group in the target compound likely enhances hydrogen-bonding and metal coordination compared to allyl (eugenol) or ethoxymethyl groups .

- Molecular Weight: Higher molecular weight (~278 g/mol) than eugenol (164 g/mol) due to the pyrrolidinylcarbothioyl group.

- Acidity: Predicted pKa near 10 (similar to ), suggesting moderate acidity typical of phenols.

Antifungal Activity

- Eugenol : Exhibits fungicidal activity via oxidative stress induction and plasma membrane disruption. Minimal toxicity to human erythrocytes.

- Target Compound : The thiourea group may confer distinct mechanisms, such as inhibition of metalloenzymes or interference with fungal ergosterol biosynthesis. Direct evidence is lacking but inferred from structural analogs.

Antioxidant and Chelation Potential

- Thiourea Derivatives: Known for radical-scavenging and metal-chelating properties. The carbothioyl group in the target compound could enhance antioxidant capacity compared to eugenol’s allyl group .

Computational and Experimental Studies

- Density Functional Theory (DFT) : Methods described in could model the electronic structure of the thiourea group to predict reactivity and stability.

Biological Activity

2-Ethoxy-4-(1-pyrrolidinylcarbothioyl)phenol is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. It is characterized by the presence of an ethoxy group, a pyrrolidinylcarbothioyl group, and a phenolic moiety. This compound has garnered attention for its potential applications in antimicrobial and anticancer therapies.

Chemical Structure and Properties

- IUPAC Name : (3-ethoxy-4-hydroxyphenyl)-pyrrolidin-1-ylmethanethione

- Molecular Formula : C13H17NO2S

- CAS Number : 444150-37-2

- Molecular Weight : 251.34 g/mol

The compound's structure includes a phenolic ring that contributes to its biological activity, while the pyrrolidinylcarbothioyl group enhances its reactivity and interaction with biological targets.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. A study conducted on various bacterial strains demonstrated that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties, particularly against breast cancer cell lines. The compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest and subsequent cell death. The specific pathways involved are still under investigation, but preliminary results suggest modulation of signaling pathways related to cell proliferation.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic processes.

- Receptor Binding : It can bind to receptors, modulating their activity and influencing cellular responses.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar compounds:

| Compound Name | Structure Similarities | Biological Activity |

|---|---|---|

| 2-Ethoxyphenol | Lacks pyrrolidinylcarbothioyl group | Limited antimicrobial properties |

| 4-(1-Pyrrolidinylcarbothioyl)phenol | Lacks ethoxy group | Enhanced cytotoxicity |

| 2-Ethoxy-4-(1-pyrrolidinylcarbothioyl)aniline | Aniline instead of phenol | Varying reactivity and biological effects |

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

-

Antimicrobial Efficacy Study :

- Objective : To assess the antibacterial properties against common pathogens.

- Findings : Showed significant inhibition zones against Staphylococcus aureus and Escherichia coli.

-

Anticancer Mechanism Investigation :

- Objective : To determine apoptotic effects on MCF-7 breast cancer cells.

- Findings : Induced apoptosis through caspase activation, leading to a decrease in cell viability.

-

Pharmacological Profile Assessment :

- Objective : To evaluate the pharmacokinetics and toxicity.

- Findings : Demonstrated favorable pharmacokinetic properties with low toxicity in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.